

Application Notes and Protocols for the Characterization of 3-Phenyl-3-pentanol

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Compound of Interest

Compound Name: 3-Phenyl-3-pentanol

Cat. No.: B072055

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of the tertiary alcohol, **3-Phenyl-3-pentanol**. This document outlines the key analytical techniques and detailed protocols necessary for the structural elucidation and purity assessment of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of **3-Phenyl-3-pentanol** is presented below.

Property	Value
Molecular Formula	C ₁₁ H ₁₆ O
Molecular Weight	164.24 g/mol [1]
CAS Number	1565-71-5[1]
Appearance	Colorless to pale yellow liquid
Boiling Point	257.9 °C at 760 mmHg
Density	0.98 g/cm ³
Solubility	Soluble in organic solvents, limited solubility in water.

Spectroscopic and Chromatographic Data

The following tables summarize the quantitative data obtained from the spectroscopic and chromatographic analysis of **3-Phenyl-3-pentanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Source: Spectral Database for Organic Compounds (SDBS)

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.20 - 7.40	Multiplet	5H	Aromatic protons (C ₆ H ₅)
1.85	Quartet	4H	Methylene protons (-CH ₂)
1.55	Singlet	1H	Hydroxyl proton (-OH)
0.75	Triplet	6H	Methyl protons (-CH ₃)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Carbon Type	Assignment
145.8	Quaternary	Aromatic C (C-Ar)
128.1	Tertiary	Aromatic CH (o, m-C)
126.5	Tertiary	Aromatic CH (p-C)
78.5	Quaternary	Carbinol carbon (C-OH)
34.5	Secondary	Methylene carbon (-CH ₂)
8.2	Primary	Methyl carbon (-CH ₃)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Source: NIST Chemistry WebBook[2]

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3450 (broad)	O-H stretch	Alcohol (-OH)
3080, 3060, 3030	C-H stretch	Aromatic C-H
2970, 2935, 2875	C-H stretch	Aliphatic C-H
1600, 1495, 1445	C=C stretch	Aromatic ring
1150	C-O stretch	Tertiary alcohol
760, 700	C-H bend	Monosubstituted benzene

Mass Spectrometry (MS)

Source: NIST Chemistry WebBook[1]

m/z Ratio	Relative Intensity	Proposed Fragment Ion
164	Low	$[M]^+$ (Molecular Ion)
135	High	$[M - C_2H_5]^+$
105	Moderate	$[C_6H_5CO]^+$
77	Moderate	$[C_6H_5]^+$

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and ^{13}C NMR spectra for the structural elucidation of **3-Phenyl-3-pentanol**.

Materials:

- **3-Phenyl-3-pentanol** sample
- Deuterated chloroform ($CDCl_3$)
- Tetramethylsilane (TMS)
- NMR tubes (5 mm)
- Pipettes

Protocol:

- Sample Preparation:
 - Accurately weigh 10-20 mg of the **3-Phenyl-3-pentanol** sample for 1H NMR (50-100 mg for ^{13}C NMR) and dissolve it in approximately 0.6-0.7 mL of $CDCl_3$ in a clean, dry vial.
 - Add a small amount of TMS as an internal standard (0 ppm reference).

- Transfer the solution to a clean 5 mm NMR tube.
- Instrument Setup:
 - Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
 - Lock the spectrometer on the deuterium signal of CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
- Data Acquisition:
 - Acquire the ^1H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 1-2 second relaxation delay).
 - Acquire the proton-decoupled ^{13}C NMR spectrum (e.g., 512-1024 scans, 2-5 second relaxation delay).
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
 - Phase the resulting spectra.
 - Calibrate the chemical shift scale using the TMS signal at 0 ppm.
 - Integrate the peaks in the ^1H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **3-Phenyl-3-pentanol**.

Materials:

- **3-Phenyl-3-pentanol** sample
- FT-IR spectrometer with a liquid sample holder (e.g., salt plates or ATR accessory)

- Dropper or pipette
- Acetone or other suitable solvent for cleaning

Protocol:

- Background Spectrum:
 - Ensure the sample stage (salt plates or ATR crystal) is clean.
 - Acquire a background spectrum of the empty sample holder to subtract atmospheric and instrumental interferences.
- Sample Application:
 - For Salt Plates: Place a drop of the neat **3-Phenyl-3-pentanol** liquid onto one salt plate and carefully place the second plate on top to create a thin film.
 - For ATR: Place a drop of the sample directly onto the ATR crystal.
- Data Acquisition:
 - Place the sample holder in the spectrometer's sample compartment.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
- Data Analysis:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum.
 - Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the purity of the **3-Phenyl-3-pentanol** sample and confirm its molecular weight and fragmentation pattern.

Materials:

- **3-Phenyl-3-pentanol** sample
- Volatile organic solvent (e.g., dichloromethane or ethyl acetate)
- GC-MS instrument equipped with a suitable capillary column (e.g., DB-5ms or equivalent)
- Autosampler vials

Protocol:

- Sample Preparation:
 - Prepare a dilute solution of the **3-Phenyl-3-pentanol** sample (approximately 1 mg/mL) in a volatile organic solvent.
 - Transfer the solution to an autosampler vial.
- Instrument Setup:
 - Set the GC oven temperature program (e.g., initial temperature of 50°C, ramp at 10°C/min to 250°C).
 - Set the injector temperature (e.g., 250°C) and detector (mass spectrometer) transfer line temperature (e.g., 280°C).
 - Use helium as the carrier gas at a constant flow rate.
 - Set the mass spectrometer to scan a mass range of m/z 40-400.
- Data Acquisition:
 - Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
 - The instrument software will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
- Data Analysis:

- ## Workflow and Logical Relationships

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graph TD; subgraph PS [Product Synthesis]; PS1[3-Phenyl-3-pentanol Synthesis]; end; subgraph P [Purification]; P1[Purification e.g., Distillation]; end; subgraph C [Characterization Techniques]; C1[NMR Spectroscopy 1H and 13C]; C2[FT-IR Spectroscopy]; C3[GC-MS Analysis]; end; subgraph DAC [Data Analysis and Confirmation]; DAC1[Structural Elucidation]; DAC2[Purity Assessment]; DAC3[Final Product Confirmation]; end; PS1 --> P1; P1 --> C1; P1 --> C2; P1 --> C3; C1 --> DAC1; C2 --> DAC1; C3 --> DAC2; DAC1 --> DAC3; DAC2 --> DAC3;
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The flowchart illustrates the process of chemical synthesis and characterization. It begins with **Product Synthesis**, specifically the **3-Phenyl-3-pentanol Synthesis**. This is followed by **Purification**, such as **Purification (e.g., Distillation)**. The purified product then undergoes **Characterization** using various **Characterization Techniques**, including **NMR Spectroscopy (¹H and ¹³C)**, **FT-IR Spectroscopy**, and **GC-MS Analysis**. The data from these techniques is used for **Data Analysis and Confirmation**, which involves **Structural Elucidation** and **Purity Assessment**. Both of these lead to the final **Final Product Confirmation**.

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Caption: Workflow for the synthesis, purification, and characterization of **3-Phenyl-3-pentanol**.

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References

- 1. 3-Phenyl-3-pentanol [webbook.nist.gov]
- 2. 3-Phenyl-3-pentanol [webbook.nist.gov]
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